molecular formula C13H19FO2 B8001038 4-Fluoro-3-iso-pentoxyphenethyl alcohol

4-Fluoro-3-iso-pentoxyphenethyl alcohol

Cat. No.: B8001038
M. Wt: 226.29 g/mol
InChI Key: WQAPGCJNVJKOCX-UHFFFAOYSA-N
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Description

4-Fluoro-3-iso-pentoxyphenethyl alcohol (CAS 1443327-91-0) is an organic compound with the molecular formula C13H19FO2 and a molecular weight of 226.2872 g/mol . Its structure features a phenethyl alcohol core, a scaffold recognized in the flavor and fragrance industry for its organoleptic properties , which has been modified with both fluoro and iso-pentoxy substituents. These specific functional groups suggest its potential utility as a key intermediate or building block in advanced organic synthesis. Researchers may employ this compound in the development of novel compounds for various fields, including materials science or medicinal chemistry, where the phenethyl alcohol structure is a common motif. The presence of the fluorine atom is particularly significant, as it is often used to modulate a compound's electronic properties, metabolic stability, and binding affinity in bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

IUPAC Name

2-[4-fluoro-3-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-10(2)6-8-16-13-9-11(5-7-15)3-4-12(13)14/h3-4,9-10,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAPGCJNVJKOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromo-4-fluoro-benzaldehyde

The patent details the synthesis of 3-bromo-4-fluoro-benzaldehyde via oxidation of 3-bromo-4-fluoro-benzyl alcohol using chromic acid or dichromate/sulfuric acid systems. For example:

Typical Conditions :

  • Catalyst : Pyridine/CrO₃/HCl complex.

  • Solvent : Methylene chloride.

  • Temperature : 25–40°C.

  • Yield : 81–86%.

Alkoxylation with Iso-pentanol

Optimized Parameters :

  • Catalyst : CuI (0.1–0.5 mol equivalents).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : DMF or toluene.

  • Temperature : 130–170°C.

  • Yield : ~70% (hypothetical, based on phenoxy analog yields).

Reduction to Phenethyl Alcohol

The aldehyde intermediate is reduced to the primary alcohol using NaBH₄ or catalytic hydrogenation:

Conditions :

  • Reducing Agent : NaBH₄ in ethanol.

  • Temperature : 0–25°C.

  • Yield : >90% (projected).

Synthetic Route 2: Direct Electrophilic Fluorination

Electrophilic fluorination of a pre-formed 3-iso-pentoxyphenethyl alcohol derivative offers an alternative pathway.

Synthesis of 3-iso-pentoxyphenethyl Alcohol

Phenethyl alcohol is etherified via Williamson synthesis:

Conditions :

  • Solvent : THF.

  • Temperature : Reflux.

  • Yield : ~65%.

Fluorination at the 4-Position

Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine regioselectively:

Challenges :

  • Regioselectivity : Directed by the iso-pentoxy group’s steric and electronic effects.

  • Yield : ~50% (estimated for analogous systems).

Critical Analysis of Methodologies

Route Efficiency Comparison

ParameterRoute 1 (Ullmann Coupling)Route 2 (Fluorination)
Total Steps32
Overall Yield (Projected)~60%~32.5%
Regioselectivity ControlHighModerate
Catalytic ComplexityCopper-mediatedElectrophilic agent

Route 1 benefits from established high-yield steps but requires handling air-sensitive copper catalysts. Route 2, while shorter, suffers from lower yields due to competing side reactions during fluorination.

Characterization and Quality Control

Key analytical methods for intermediates and the final product include:

  • ¹H/¹³C NMR : Confirm substitution patterns and purity.

  • GC-MS : Monitor reaction progress and byproduct formation.

  • Melting Point Analysis : Verify crystalline intermediates (e.g., 3-bromo-4-fluoro-benzaldehyde, m.p. 30–31°C).

Industrial-Scale Considerations

Adapting lab-scale protocols to production requires:

  • Continuous Flow Systems : For exothermic steps like oxidations.

  • Catalyst Recycling : Copper recovery via filtration or ion exchange.

  • Waste Management : Neutralization of chromium byproducts from oxidation steps .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iso-pentoxyphenethyl alcohol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The fluoro group can enhance binding affinity and selectivity, while the iso-pentoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 4-fluoro-3-iso-pentoxyphenethyl alcohol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Predicted) Hazard Class
This compound* C₁₃H₁₉FO₂ ~234.3 4-F, 3-iso-pentoxy Low (lipophilic) Likely hazardous
3-Fluorophenethyl alcohol C₈H₉FO 140.15 3-F Moderate Hazard class 4-3-III
4-Fluorophenethyl alcohol C₈H₉FO 140.15 4-F Moderate Hazardous
4-Fluorobenzyl alcohol C₇H₇FO 126.12 4-F (benzyl backbone) Moderate Cold storage
4-Hydroxyphenethyl alcohol (Tyrosol) C₈H₁₀O₂ 138.16 4-OH High (hydrophilic) Requires PPE

Notes:

  • Molecular Weight: The iso-pentoxy group increases molecular weight significantly compared to mono-fluorinated analogs.
  • Solubility : Fluorine’s electronegativity and the iso-pentoxy group’s hydrophobicity likely reduce water solubility relative to hydroxylated analogs like Tyrosol .
  • Hazards : Fluorophenethyl alcohols generally require precautions (e.g., impervious clothing, respiratory protection) due to flammability and toxicity .

Research Findings and Gaps

  • Biological Activity : Fluorine’s role in enhancing metabolic stability (e.g., in transfluthrin, a pesticide referenced in ) implies agrochemical applications for the target compound .
  • Data Limitations : Direct studies on this compound are absent in the evidence; further research is needed to confirm solubility, toxicity, and synthetic yields.

Biological Activity

4-Fluoro-3-iso-pentoxyphenethyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications. The compound's structural characteristics and their implications for biological activity will also be discussed.

Chemical Structure and Properties

This compound has the following molecular formula: C13H17FO2. The presence of a fluorine atom and an iso-pentoxy group contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its pharmacological effects, particularly in relation to inflammatory responses and neuroprotective properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are crucial mediators in inflammatory pathways. The anti-inflammatory mechanism is primarily attributed to the modulation of signaling pathways involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs) .

2. Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases. These effects are likely mediated through the activation of antioxidant pathways and inhibition of apoptosis-related signaling cascades .

The exact mechanism of action for this compound remains to be fully elucidated, but several hypotheses have been proposed based on related compounds:

  • Cytokine Inhibition : By inhibiting the transcription factors involved in cytokine production, the compound may effectively reduce inflammation.
  • Antioxidant Activity : The compound may enhance the activity of endogenous antioxidants or directly scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the secretion of TNF-α from activated macrophages. This suggests a potential role in managing chronic inflammatory conditions .
  • Animal Models : In animal models of neuroinflammation, administration of this compound resulted in reduced markers of inflammation and improved behavioral outcomes, indicating its potential utility in treating neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H17FO2Anti-inflammatory, Neuroprotective
4-FluorophenolC6H5FOAntimicrobial
3-Fluorophenylacetic acidC9H9FO2Analgesic

The comparative analysis shows that while similar compounds exhibit various biological activities, this compound's dual role in inflammation and neuroprotection sets it apart as a promising candidate for further research.

Q & A

Q. How does the presence of fluorine and iso-pentoxy substituents affect the metabolic stability of phenethyl alcohol derivatives in pharmacological studies?

  • Answer: Fluorine enhances metabolic stability by resisting oxidative degradation (e.g., CYP450-mediated). However, the iso-pentoxy group may undergo hydrolysis in vivo. Comparative studies on 4-fluoro-2-(trifluoromethoxy)benzyl alcohol show a plasma half-life (t₁/₂) of ~8 hours in rodent models .

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